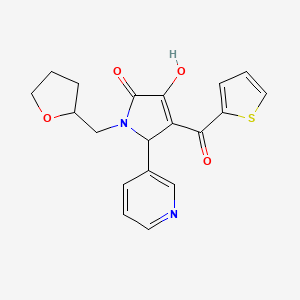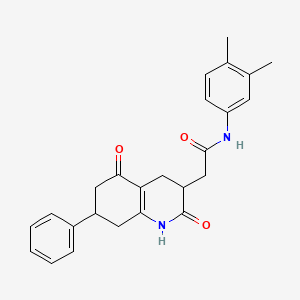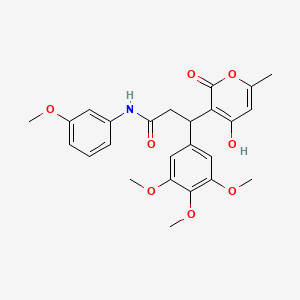![molecular formula C21H32N2O2 B14940618 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxamide group, and various substituents
準備方法
The synthesis of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Addition of substituents: The methyl and phenylethyl groups are introduced through alkylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where substituents on the cyclohexane ring or the amide group are replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperatures and pressures to facilitate the desired transformations .
科学的研究の応用
4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
作用機序
The mechanism of action of 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of signal transduction pathways, leading to altered cellular responses .
類似化合物との比較
Similar compounds to 4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide include:
N-[(2S)-4-Methyl-1-oxo-1-{[(4S)-3-oxo-1-(2-pyridinylsulfonyl)-4-azepanyl]amino}-2-pentanyl]-1-benzofuran-2-carboxamide: This compound has a similar structure but includes a benzofuran ring and different substituents.
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound has a similar backbone but includes fluorophenyl and phenyl groups.
特性
分子式 |
C21H32N2O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC名 |
4-methyl-N-[3-methyl-1-oxo-1-(2-phenylethylamino)butan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H32N2O2/c1-15(2)19(23-20(24)18-11-9-16(3)10-12-18)21(25)22-14-13-17-7-5-4-6-8-17/h4-8,15-16,18-19H,9-14H2,1-3H3,(H,22,25)(H,23,24) |
InChIキー |
LABJKWPCAUCLSX-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NCCC2=CC=CC=C2 |
溶解性 |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9'-fluoro-7'-methyl-6',7'-dihydro-1'H-spiro[cyclopentane-1,5'-[1,3]oxazino[5,4,3-ij]quinoline]-1',3'-dione](/img/structure/B14940541.png)
![4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940543.png)
![N-[1-(1,3,5-Trimethyl-1H-pyrazol-4-YL)ethyl]-2-propynamide](/img/structure/B14940553.png)

![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-benzyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14940581.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B14940592.png)
![N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B14940599.png)
![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)
![2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N~1~-(1-naphthyl)acetamide](/img/structure/B14940609.png)


![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
